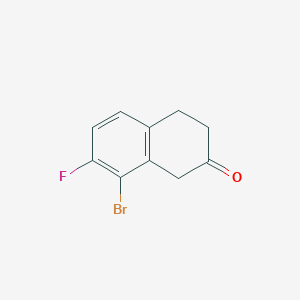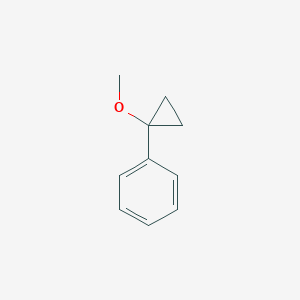
S-(4-chlorophenyl) 4-Chlorobenzenesulfinothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-(4-chlorophenyl) 4-Chlorobenzenesulfinothioate is an organic compound with the molecular formula C12H8Cl2O2S2 It is characterized by the presence of two chlorine atoms and a sulfinothioate group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-chlorophenyl) 4-Chlorobenzenesulfinothioate typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-chlorothiophenol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
S-(4-chlorophenyl) 4-Chlorobenzenesulfinothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfinothioate group to a thiol group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
S-(4-chlorophenyl) 4-Chlorobenzenesulfinothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials.
作用機序
The mechanism of action of S-(4-chlorophenyl) 4-Chlorobenzenesulfinothioate involves its interaction with specific molecular targets. The sulfinothioate group can undergo redox reactions, influencing cellular processes and signaling pathways. The compound’s effects are mediated through its ability to modify proteins and other biomolecules, potentially leading to changes in their function and activity.
類似化合物との比較
Similar Compounds
- S-(4-chlorophenyl) 4-Chlorobenzenesulfonothioate
- 4-Chlorothiobenzenesulfonic acid S-(4-chlorophenyl) ester
- 1-chloro-4-[(4-chlorobenzenesulfonyl)sulfanyl]benzene
Uniqueness
S-(4-chlorophenyl) 4-Chlorobenzenesulfinothioate is unique due to its specific structural features, such as the presence of both chlorine atoms and the sulfinothioate group
特性
分子式 |
C12H8Cl2OS2 |
|---|---|
分子量 |
303.2 g/mol |
IUPAC名 |
1-chloro-4-(4-chlorophenyl)sulfinylsulfanylbenzene |
InChI |
InChI=1S/C12H8Cl2OS2/c13-9-1-5-11(6-2-9)16-17(15)12-7-3-10(14)4-8-12/h1-8H |
InChIキー |
IJJBOECGHNEXKG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1SS(=O)C2=CC=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-Methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13672231.png)
![7-Bromo-3-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13672238.png)
![1-Boc-3-[2-fluoro-5-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13672239.png)
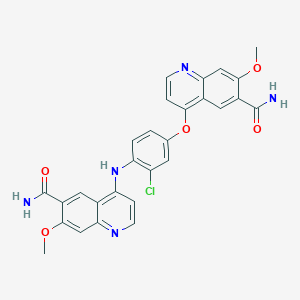

![2-Chlorobenzo[g]quinazoline](/img/structure/B13672260.png)
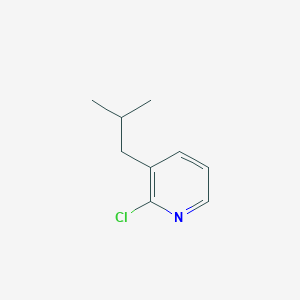
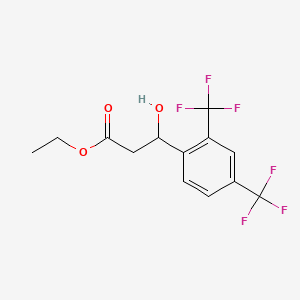
![Methyl 8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13672275.png)
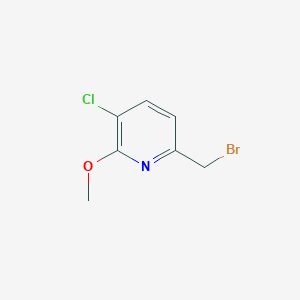

![8-Fluoro-6-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13672302.png)
